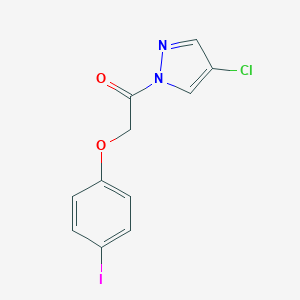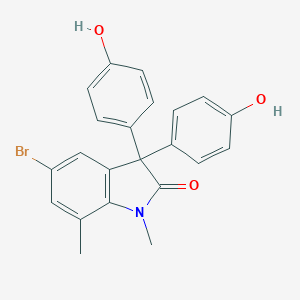
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 4 and an iodophenoxyacetyl group at position 1. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyrazole with 4-iodophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After completion of the reaction, the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:
-
Substitution Reactions: : The chloro group at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base like triethylamine can yield the corresponding amino derivative.
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Coupling Reactions: : The iodophenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE has several scientific research applications:
-
Chemistry: : The compound is used as a building block in organic synthesis for the preparation of more complex molecules
-
Biology: : In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with certain biomolecules makes it useful in biochemical assays and drug discovery.
-
Medicine: : The compound has potential therapeutic applications due to its bioactive properties. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer activities. Studies have shown that it can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
-
Industry: : In the industrial sector, the compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE can be compared with other similar compounds, such as:
-
4-chloro-1H-pyrazole: : This compound lacks the iodophenoxyacetyl group and has different chemical and biological properties. It is less complex and may have different reactivity and applications.
-
4-iodo-1-[(4-chlorophenoxy)acetyl]-1H-pyrazole: : This compound has the positions of the chloro and iodo groups reversed. The change in the position of these groups can affect the compound’s reactivity and biological activity.
-
1-[(4-iodophenoxy)acetyl]-1H-pyrazole: : This compound lacks the chloro group at position 4. The absence of the chloro group can influence the compound’s chemical stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H8ClIN2O2 |
|---|---|
Molekulargewicht |
362.55 g/mol |
IUPAC-Name |
1-(4-chloropyrazol-1-yl)-2-(4-iodophenoxy)ethanone |
InChI |
InChI=1S/C11H8ClIN2O2/c12-8-5-14-15(6-8)11(16)7-17-10-3-1-9(13)2-4-10/h1-6H,7H2 |
InChI-Schlüssel |
WEHMQHSBXGYZEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)N2C=C(C=N2)Cl)I |
Kanonische SMILES |
C1=CC(=CC=C1OCC(=O)N2C=C(C=N2)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B331857.png)
![5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B331861.png)
![2-Methoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B331862.png)
![5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE](/img/structure/B331863.png)
![Isopropyl 2-[(2-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331864.png)
![ethyl 2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B331872.png)
![5-(3,4-Dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B331873.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B331875.png)
![2-(4-fluorophenyl)-4-([1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B331876.png)
![Butyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B331877.png)


![5-(2-Bromo-5-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B331881.png)
![ethyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331882.png)
